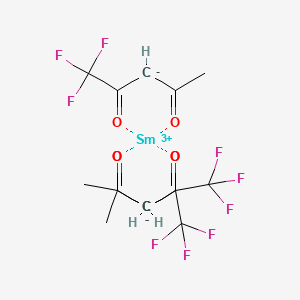![molecular formula C15H18N2O2 B13109330 methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate](/img/structure/B13109330.png)
methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. The compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This combination of structural features makes the compound an interesting subject for research in medicinal chemistry and drug design.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . For the specific compound , the synthesis may involve the following steps:
Fischer Indole Synthesis: Reacting phenylhydrazine with a suitable ketone in the presence of an acid catalyst to form the indole core.
Piperidine Introduction: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the indole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis.
化学反应分析
Types of Reactions
Methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indole or piperidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the indole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学研究应用
Methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: It serves as a probe to study biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in tryptophan metabolism. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific biological context and the presence of other functional groups on the compound.
相似化合物的比较
Similar Compounds
Methyl 3-[(2S)-piperidin-2-yl]-1H-indole-6-carboxylate: A stereoisomer with similar structural features but different spatial arrangement.
Ethyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate: An analog with an ethyl ester instead of a methyl ester.
3-[(2R)-Piperidin-2-yl]-1H-indole-6-carboxylic acid: The carboxylic acid form of the compound.
Uniqueness
Methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate is unique due to its specific combination of the indole and piperidine moieties, which confer distinct chemical and biological properties. The presence of the methyl ester group can influence the compound’s solubility, stability, and bioavailability, making it a valuable scaffold for drug design and development.
属性
分子式 |
C15H18N2O2 |
|---|---|
分子量 |
258.32 g/mol |
IUPAC 名称 |
methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-19-15(18)10-5-6-11-12(9-17-14(11)8-10)13-4-2-3-7-16-13/h5-6,8-9,13,16-17H,2-4,7H2,1H3/t13-/m1/s1 |
InChI 键 |
WJWUJGXNRWCDCW-CYBMUJFWSA-N |
手性 SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)[C@H]3CCCCN3 |
规范 SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


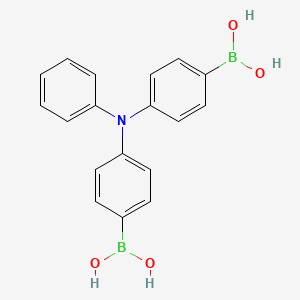

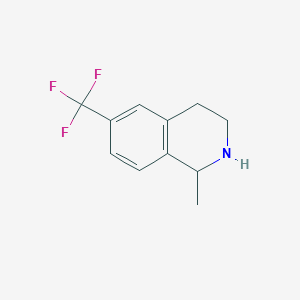
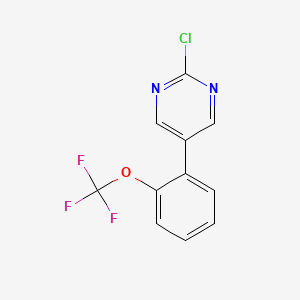
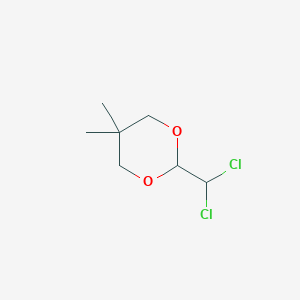

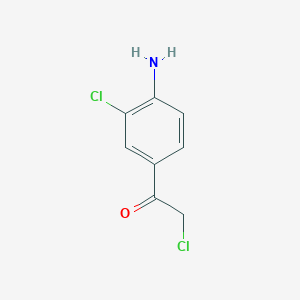
![2-[4-(Trifluoromethyl)phenyl]-5-methylpyridine](/img/structure/B13109297.png)
![3-Methyl-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazin-1-one](/img/structure/B13109311.png)
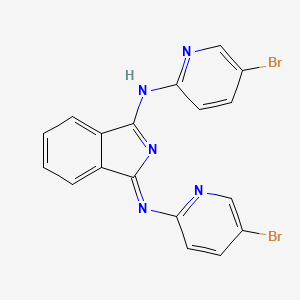
![2-(3-Methyl-1H-1,2,4-triazol-5-yl)-1H-benzo[d]imidazole](/img/structure/B13109317.png)
![6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-3-amine](/img/structure/B13109326.png)

